molecular formula C15H12FN3O3S B5725560 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5725560
M. Wt: 333.3 g/mol
InChI Key: VDUAFMQTYYGIHV-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-fluoro-5-nitroaniline with a thiocarbamoyl chloride derivative, followed by the introduction of a 2-methylbenzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]acetamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]cyclohexanecarboxamide

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-nitrophenyl group enhances its reactivity, while the carbamothioyl and methylbenzamide moieties contribute to its stability and potential therapeutic effects.

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-8-10(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUAFMQTYYGIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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